Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenethylcarbamate
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Overview
Description
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate is a complex organic compound that features a tert-butyl group, a phenethylcarbamate moiety, and a dioxaborolane ring
Mechanism of Action
Target of Action
It is known that similar compounds are often used in the synthesis of biologically active compounds .
Mode of Action
Compounds with similar structures are known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This reaction is part of the broader class of reactions known as hydroboration, which involves the addition of boron to alkyl or aryl alkynes and alkenes .
Biochemical Pathways
In BNCT, boron-containing compounds are targeted to tumor cells, and the tumor is then irradiated with neutrons. The boron atoms capture the neutrons, leading to nuclear reactions that produce alpha particles, which have a high linear energy transfer and therefore can kill the tumor cells .
Result of Action
Similar compounds are known to be important intermediates in the synthesis of biologically active compounds, such as crizotinib .
Action Environment
It is known that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate typically involves multiple steps:
Formation of the Dioxaborolane Ring: The dioxaborolane ring can be synthesized by reacting a boronic acid with a diol under dehydrating conditions. Common reagents include boronic acids and pinacol.
Attachment of the Phenethylcarbamate Moiety: This step involves the reaction of the dioxaborolane intermediate with a phenethylamine derivative. The reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Introduction of the Tert-butyl Group: The final step involves the protection of the amine group with a tert-butyl carbamate (Boc) group, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl moiety, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbamate group, potentially yielding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted dioxaborolane derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. Boron atoms can enhance the biological activity of compounds, making them useful in cancer therapy and as enzyme inhibitors.
Industry
In materials science, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in that it contains a boronic acid group, but lacks the dioxaborolane ring and carbamate moiety.
Boc-Phenethylamine: Contains the phenethylamine and tert-butyl carbamate groups but lacks the boron-containing ring.
Pinacolborane: Contains the dioxaborolane ring but lacks the phenethylcarbamate moiety.
Uniqueness
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate is unique due to the combination of its boron-containing ring, phenethylcarbamate moiety, and tert-butyl group. This combination imparts unique reactivity and stability, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
tert-butyl N-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO4/c1-17(2,3)23-16(22)21-12-11-14-9-8-10-15(13-14)20-24-18(4,5)19(6,7)25-20/h8-10,13H,11-12H2,1-7H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEHDGVQRPERBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214900-08-9 |
Source
|
Record name | tert-butyl N-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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